molecular formula C33H42F3N9O2S2 B3325460 Ziftomenib CAS No. 2134675-36-6

Ziftomenib

货号: B3325460
CAS 编号: 2134675-36-6
分子量: 717.9 g/mol
InChI 键: BGGALFIXXQOTPY-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

齐夫托美尼是一种口服、有效、选择性的menin-KMT2A/MLL蛋白-蛋白相互作用抑制剂。它目前正在进行临床试验,用于治疗急性髓系白血病,特别是NPM1突变和KMT2A重排亚型的患者。 Menin是一种支架蛋白,调节表观遗传基因表达,齐夫托美尼对其的抑制在临床前和临床研究中显示出良好的结果 .

准备方法

合成路线和反应条件

齐夫托美尼的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应。详细的合成路线和反应条件是专有的,尚未在公共领域完全公开。 已知合成涉及使用各种有机试剂和催化剂来实现所需的化学结构 .

工业生产方法

齐夫托美尼的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这将包括使用先进的技术,如连续流动化学、自动化合成和纯化方法来简化生产过程 .

化学反应分析

反应类型

齐夫托美尼经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生齐夫托美尼的还原形式 .

科学研究应用

齐夫托美尼有几个科学研究应用,包括:

    化学: 用作工具化合物来研究menin-KMT2A/MLL相互作用的抑制及其对基因表达的影响。

    生物学: 调查其在调节表观遗传修饰和细胞分化中的作用。

    医学: 正在进行临床试验,用于治疗急性髓系白血病,特别是患有特定基因突变的患者。

    工业: 在开发针对癌症和其他疾病的靶向疗法中具有潜在应用

作用机制

齐夫托美尼通过抑制menin与KMT2A/MLL蛋白复合体之间的相互作用发挥作用。这种破坏导致致癌基因表达的下调,包括HOXA9和MEIS1,它们对白血病发生至关重要。 通过靶向该通路,齐夫托美尼诱导白血病细胞的分化和凋亡,从而减少肿瘤生长和进展 .

相似化合物的比较

类似化合物

独特性

齐夫托美尼在特异性抑制menin-KMT2A/MLL相互作用方面是独特的,这是某些亚型急性髓系白血病中的关键途径。 这种靶向方法可以实现更有效的治疗,与更广泛的化疗药物相比,可能副作用更少 .

属性

IUPAC Name

4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1-[(2S)-2-(4-methylsulfonylpiperazin-1-yl)propyl]indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42F3N9O2S2/c1-21(43-11-13-44(14-12-43)49(4,46)47)19-45-25(18-37)15-27-22(2)23(5-6-29(27)45)20-42-9-7-24(8-10-42)39-30-28-16-26(17-33(34,35)36)48-31(28)41-32(38-3)40-30/h5-6,15-16,21,24H,7-14,17,19-20H2,1-4H3,(H2,38,39,40,41)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGALFIXXQOTPY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC(C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1C=C(N2C[C@H](C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42F3N9O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134675-36-6
Record name Ziftomenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134675366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziftomenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ziftomenib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MOD1F4ENC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziftomenib
Reactant of Route 2
Reactant of Route 2
Ziftomenib
Reactant of Route 3
Ziftomenib
Reactant of Route 4
Reactant of Route 4
Ziftomenib
Reactant of Route 5
Reactant of Route 5
Ziftomenib
Reactant of Route 6
Reactant of Route 6
Ziftomenib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。